4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a synthetic compound that belongs to the class of thiazinane derivatives. This compound has shown promising results in various scientific research applications, including its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs) in cancer cells, which leads to the activation of tumor suppressor genes and the induction of apoptosis. In Alzheimer's disease, it has been shown to reduce oxidative stress and inflammation by inhibiting the activity of acetylcholinesterase and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress and inflammation in Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to have low toxicity and high specificity for cancer cells and neurodegenerative processes. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide. One potential direction is the development of more potent analogs with improved therapeutic properties. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, clinical trials are needed to determine its efficacy and safety in humans.
In conclusion, 4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell growth and neurodegeneration. Further research is needed to fully understand its therapeutic potential and potential side effects.
Synthesis Methods
The synthesis of 4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide involves the reaction of 4-propoxyaniline with 2-(phenylimino)acetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form the final compound.
Scientific Research Applications
Research has shown that 4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide has potential therapeutic applications in various diseases, including cancer and Alzheimer's disease. Studies have shown that this compound has anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have neuroprotective effects in Alzheimer's disease by reducing oxidative stress and inflammation.
properties
IUPAC Name |
4-oxo-2-phenylimino-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-12-26-16-10-8-15(9-11-16)21-19(25)17-13-18(24)23-20(27-17)22-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXNTSWLRYRRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-oxo-2-(phenylimino)-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
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